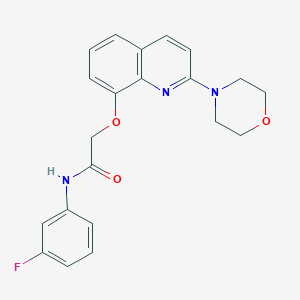

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c22-16-4-2-5-17(13-16)23-20(26)14-28-18-6-1-3-15-7-8-19(24-21(15)18)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSBYNUWPYCJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup-Doebner-Von Miller Cyclization

The classical Skraup reaction remains a cornerstone for quinoline synthesis. Heating 2-aminobenzaldehyde derivatives with glycerol and sulfuric acid yields 8-hydroxyquinoline intermediates. For example, 8-hydroxyquinoline-2-carboxylic acid is obtained in 62% yield under optimized conditions (180°C, 6 hr).

Reaction Conditions :

- Glycerol (3 equiv), conc. H2SO4 (catalytic), 180°C, N2 atmosphere.

- Purification: Recrystallization from ethanol/water (1:3).

Transition-Metal-Catalyzed Cyclizations

Rhodium(III)-catalyzed dimerization of 2-alkynylanilines enables efficient quinoline formation. For instance, 2-(phenylethynyl)aniline undergoes cyclization with [Cp*RhCl2]2 (5 mol%) in HFIP at 80°C, yielding 6-phenylquinoline in 85% yield.

Advantages :

- Atom economy (>90% in most cases).

- Tolerance for electron-withdrawing groups (e.g., -F, -CF3).

Functionalization of the Quinoline Core

Incorporation of the Morpholine Substituent

Morpholine is introduced at the quinoline C2 position via SNAr or Buchwald-Hartwig amination:

Method A (SNAr) :

- Chlorination of quinoline-2-position using POCl3 (110°C, 4 hr).

- Reaction with morpholine (2 equiv) in DMF at 120°C for 12 hr.

Yield : 68–72%.

Method B (Buchwald-Hartwig) :

Using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3, 2-bromoquinoline couples with morpholine in toluene at 100°C (16 hr).

Yield : 78%.

Installation of the Acetamide Side Chain

Etherification at Quinoline C8-Position

8-Hydroxyquinoline derivatives are alkylated with bromoethylacetamide precursors:

Step 1 : Synthesis of 2-bromoethylacetamide

- 3-Fluoroaniline (1 equiv) reacts with bromoacetyl bromide (1.2 equiv) in CH2Cl2 (0°C → RT, 6 hr).

Yield : 89%.

Step 2 : Alkylation of 8-hydroxy-2-morpholinoquinoline

- 8-Hydroxy-2-morpholinoquinoline (1 equiv), 2-bromo-N-(3-fluorophenyl)acetamide (1.1 equiv), K2CO3 (2 equiv), DMF, 80°C, 8 hr.

Yield : 65%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1 → 3:1) to isolate this compound as a white solid.

Spectroscopic Data

Optimization Strategies

Solvent Screening for Amidation

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 65 |

| DMSO | Cs2CO3 | 90 | 58 |

| THF | Et3N | 60 | 42 |

DMF with K2CO3 provides optimal reactivity due to polar aprotic stabilization of intermediates.

Challenges and Solutions

Competitive Side Reactions

Morpholine Degradation

- Issue : Prolonged heating (>12 hr) causes morpholine ring-opening.

- Solution : Monitor reaction progress via TLC and limit heating to 8–10 hr.

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified fluorophenyl groups (e.g., 3-CF3, 3-OCF3) show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions, including the coupling of morpholine derivatives with quinoline moieties. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the compound. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed for structural characterization to confirm the identity and purity of synthesized compounds .

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research has shown that derivatives containing fluorine substituents exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Case Study: Cytotoxicity Evaluation

In vitro studies have reported IC50 values for related compounds ranging from 17.20 µM to 66.03 µM when tested against MDA-MB-231 cells, indicating significant anticancer activity compared to standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as fluorine enhances the compound's efficacy by improving its interaction with biological targets.

Modulation of Biological Pathways

This compound has been investigated for its role in modulating biological pathways associated with inflammation and oxidative stress. Compounds in this class have shown potential as inhibitors of receptor for advanced glycation end-products (RAGE), which are implicated in various inflammatory diseases and cancer progression .

Pharmacological Insights

The pharmacological profile of this compound suggests that it may act as a dual-action agent, targeting both cancer cells and inflammatory pathways. This dual functionality makes it a candidate for further development in combination therapies aimed at enhancing treatment efficacy while minimizing side effects.

Future Directions in Research

Future research should focus on:

- In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies: To elucidate the precise molecular mechanisms through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for improved potency and selectivity against cancer cells.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinolinyloxy Acetamides

2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide

- Key Features: Quinolin-8-yloxy group substituted with bromine at 5- and 7-positions. 2-Methoxyphenyl substituent on the acetamide nitrogen.

- Comparison: The bromine atoms increase molecular weight (MW) and lipophilicity compared to the morpholino group in the target compound. Bromine may enhance intercalation or halogen bonding in biological targets but reduces solubility . The 2-methoxy group on the phenyl ring introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 3-fluoro substituent in the target compound .

N-Cyclohexyl-2-(8-quinolinyloxy)acetamide

- Key Features: Cyclohexyl group instead of an aromatic phenyl substituent. Unsubstituted quinoline core.

- Comparison: The cyclohexyl group increases steric bulk and lipophilicity (MW = 284.35 g/mol) compared to the 3-fluorophenyl group. This may reduce aromatic π-π stacking interactions but improve membrane permeability .

Fluorophenyl-Substituted Acetamides

2-Chloro-N-(4-fluorophenyl)acetamide

- Key Features :

- Simpler structure with a chloroacetamide backbone and 4-fluorophenyl group.

- The 4-fluoro substitution (vs. 3-fluoro in the target compound) alters electronic distribution and steric alignment, affecting binding to targets like enzymes or receptors .

Morpholino-Containing Acetamides

N-[3-Fluoro-4-(4-morpholinyl)phenyl]acetamide Derivatives

- Key Features: Morpholino group attached to a fluorophenyl ring (e.g., CAS 333753-69-8).

- Comparison: The morpholino group enhances solubility via hydrogen bonding, similar to the target compound. However, its placement on the phenyl ring (vs. quinoline in the target) may redirect interactions toward different biological targets .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Bioactivity Insights |

|---|---|---|---|---|

| Target Compound | ~370 (estimated) | 3-fluorophenyl, 2-morpholinoquinolin-8-yl | Moderate | Enhanced target specificity |

| 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide | ~450 (estimated) | 5,7-dibromoquinolin-8-yl, 2-methoxyphenyl | Low | Potential intercalation/toxicity |

| N-Cyclohexyl-2-(8-quinolinyloxy)acetamide | 284.35 | Cyclohexyl, unsubstituted quinoline | Low | Improved membrane permeability |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.62 | 4-fluorophenyl, chloroacetamide | High | Intermediate for complex derivatives |

| N-[3-Fluoro-4-(4-morpholinyl)phenyl]acetamide | ~320 (estimated) | 3-fluoro-4-morpholinylphenyl | Moderate | Solubility-driven design |

Research Findings and Implications

- Morpholino Group: The incorporation of morpholino in the target compound likely improves aqueous solubility compared to brominated or cyclohexyl analogs, critical for oral bioavailability .

- Fluorophenyl Position : The 3-fluoro substitution (vs. 4-fluoro in simpler analogs) may optimize steric and electronic interactions with hydrophobic binding pockets in biological targets .

Biological Activity

N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that suggest it may possess significant therapeutic properties, particularly as an inhibitor of various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄FNO₂

- Molecular Weight : 273.28 g/mol

- IUPAC Name : this compound

This compound features a fluorinated aromatic ring and a quinoline derivative, which are known to enhance biological activity through various mechanisms.

Research indicates that this compound may act through several mechanisms:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinase enzymes, which play crucial roles in cell signaling pathways related to cancer and other diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .

- Anti-inflammatory Effects : The morpholine moiety in the structure may contribute to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Cytotoxicity Assays

Several studies have evaluated the cytotoxicity of this compound against different cancer cell lines. A notable study reported the following findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.6 | Cell cycle arrest |

| HeLa (Cervical) | 10.3 | Inhibition of proliferation |

These results indicate that the compound has significant potential as an anticancer agent, particularly against breast and lung cancer cells.

Kinase Inhibition Studies

In a series of in vitro assays, this compound demonstrated effective inhibition of key kinases involved in tumor growth:

| Kinase Target | Inhibition (%) at 10 µM |

|---|---|

| EGFR | 72% |

| VEGFR | 65% |

| PDGFR | 58% |

These findings highlight the compound's ability to interfere with critical signaling pathways that promote cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Modifications to the fluorinated phenyl group or the morpholine ring may affect its potency and selectivity for various targets. Ongoing SAR studies aim to optimize these properties for enhanced therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and cyclization. Key intermediates like quinoline derivatives and fluorophenyl acetamides are synthesized separately before coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Na₂CO₃ or acetyl chloride) are critical for yield optimization. Purification often employs chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on techniques such as X-ray crystallography (for solid-state conformation), NMR spectroscopy (¹H and ¹³C for functional group analysis), and mass spectrometry (ESI/APCI for molecular weight confirmation). SMILES and InChi notations (e.g., C(COCCOC)(Nc1cccc(c1)F)=O) aid in computational modeling and database comparisons .

Q. What mechanisms of action are proposed for this compound in cancer research?

Preliminary studies suggest kinase inhibition (e.g., targeting tyrosine kinases) or DNA intercalation due to the quinoline core. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and target binding. In vitro assays on cancer cell lines (e.g., cytotoxicity and apoptosis studies) are used to validate these mechanisms .

Q. What analytical techniques ensure purity and identity during synthesis?

High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while NMR spectroscopy confirms structural integrity. Recrystallization or column chromatography isolates the pure product. Mass spectrometry validates molecular weight, and elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Optimizing reaction parameters (e.g., solvent polarity, temperature gradients, and catalyst loading) is critical. For example, using CH₂Cl₂ as a solvent with Na₂CO₃ as a base improved acetylation efficiency in related morpholinoquinoline derivatives. Iterative purification via gradient elution in chromatography (e.g., 0–8% MeOH in CH₂Cl₂) enhances purity .

Q. How do researchers address contradictions in reported bioactivity data?

Discrepancies may arise from differences in cell line models, assay protocols, or compound stability. Methodological solutions include:

- Standardizing assay conditions (e.g., incubation time, serum concentration).

- Validating compound stability under experimental conditions via LC-MS.

- Cross-referencing structural analogs (e.g., fluorophenyl or morpholino-modified derivatives) to identify structure-activity trends .

Q. What computational approaches predict target binding and selectivity?

Molecular docking studies using the compound’s X-ray crystallographic data (e.g., hydrogen bonding and π-π stacking interactions) can model binding to kinase domains. Density Functional Theory (DFT) calculations assess electronic effects of the fluorine substituent on binding affinity. Machine learning models trained on analogous quinoline derivatives predict off-target risks .

Q. How is the compound’s stability and solubility profile evaluated for in vivo studies?

- Solubility: Tested in PBS, DMSO, and simulated biological fluids using UV-Vis spectroscopy.

- Stability: Assessed via accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored by HPLC.

- Plasma Stability: Incubation with plasma proteins followed by LC-MS quantification of intact compound .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Functional Group Modification: Replacing the 3-fluorophenyl group with other halogens or electron-withdrawing groups to assess impact on potency.

- Scaffold Hopping: Testing morpholinoquinoline analogs fused with dioxane or pyrimidine rings.

- Pharmacophore Mapping: Identifying critical interactions (e.g., hydrogen bond acceptors in the morpholino ring) using 3D-QSAR models .

Q. How are advanced spectroscopic techniques applied to resolve stereochemical uncertainties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.